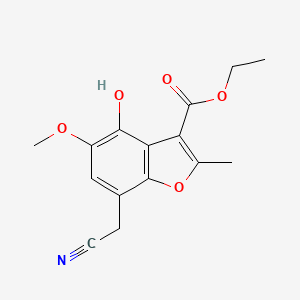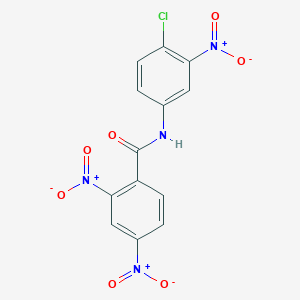
ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, also known as CDMB, is a synthetic compound that has been studied extensively for its potential applications in scientific research. CDMB is a benzofuran derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mécanisme D'action
The mechanism of action of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but studies have shown that it acts on various cellular targets. ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways. Additionally, ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. It has also been shown to have antimicrobial activity, making it a potential candidate for use in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its ability to selectively target certain cellular pathways. Additionally, ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to have low toxicity, making it a safer candidate for use in research studies. However, one limitation of using ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. One area of research that has shown promise is the use of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in cancer treatment. Further studies are needed to fully understand the mechanism of action of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in cancer cells and to determine its efficacy in vivo. Additionally, research on the potential applications of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in other areas, such as neuroprotection and antimicrobial activity, should be continued.
Méthodes De Synthèse
Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a variety of methods, including the reaction of 7-hydroxy-4-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with cyanomethyl bromide and triethylamine. Other methods of synthesis have also been explored, including the use of different reagents and reaction conditions.
Applications De Recherche Scientifique
Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been studied extensively for its potential applications in scientific research. One area of research where ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has shown promise is in the field of cancer research. Studies have shown that ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has anti-cancer properties, making it a potential candidate for use in cancer treatment. Other areas of research where ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been studied include neuroprotection, anti-inflammatory effects, and antimicrobial activity.
Propriétés
IUPAC Name |
ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-4-20-15(18)11-8(2)21-14-9(5-6-16)7-10(19-3)13(17)12(11)14/h7,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSYCKISCQTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2CC#N)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-carbethoxy-4-hydroxy-5-methoxy-7-cyanomethylbenzofuran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6122810.png)
![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6122848.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6122852.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![dimethyl {(3,5-dichloro-2-methoxyphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B6122873.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![N-{1-[1-(2-phenylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6122876.png)
![[6,8,9-trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B6122883.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)
